molecular formula C9H15F2N3O3S B7076031 N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide

N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide

Cat. No.: B7076031
M. Wt: 283.30 g/mol
InChI Key: LURNRWZQWFSOGI-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a sulfonamide group, a hydroxyethyl group, and a difluoroethyl group

Properties

IUPAC Name

N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N3O3S/c1-2-13-7-12-5-9(13)18(16,17)14(3-4-15)6-8(10)11/h5,7-8,15H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURNRWZQWFSOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1S(=O)(=O)N(CCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via nucleophilic substitution using ethylene oxide.

    Incorporation of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2-difluoroethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the sulfonamide to a primary amine.

    Substitution: Replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups, which are known to inhibit certain enzymes.

Medicine

Medically, this compound may be investigated for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and the presence of the difluoroethyl group may enhance the compound’s bioactivity.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials, where its unique functional groups provide specific reactivity profiles.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. The difluoroethyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-3-ethylimidazole-4-sulfonamide: Lacks the difluoroethyl group, which may result in different reactivity and biological activity.

    N-(2,2-difluoroethyl)-3-methylimidazole-4-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its chemical and biological properties.

Uniqueness

N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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